molecular formula C17H16N2O3S B2440617 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953134-38-8

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No. B2440617
CAS RN: 953134-38-8
M. Wt: 328.39
InChI Key: MGVBRNIXLVBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate” is a compound that contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, and nitrogen . The compound also contains a methoxybenzoate group and a dimethylamino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-disubstituted thiazole derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzo[d]thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

Scientific Research Applications

Cancer Research

  • Leukotriene B(4) Inhibition in Pancreatic Cancer: A study by Kuramoto et al. (2008) prepared derivatives of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate with inhibitory activity on leukotriene B(4) and growth inhibition in human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).
  • Isoxazole Derivatives in Cancer Therapy: Kumbhare et al. (2014) synthesized isoxazole derivatives of this compound showing anti-cancer activity against various cancer cell lines, with a focus on Colo205 cell line, indicating potential as a small-molecule activator of p53 in cancer therapy (Kumbhare et al., 2014).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibition: Hu et al. (2016) studied benzothiazole derivatives for their efficacy as corrosion inhibitors against steel in a hydrochloric acid solution, demonstrating high inhibition efficiency and stability (Hu et al., 2016).

Synthesis and Characterization

  • Microwave Assisted Synthesis: Ermiş and Durmuş (2020) conducted a study on novel thiophene-benzothiazole derivative compounds, including a derivative of 2-(Dimethylamino)benzo[d]thiazol-6-yl, synthesized using microwave-assisted methods and characterized for their spectroscopic properties (Ermiş & Durmuş, 2020).

Other Applications

  • Antifungal and Insecticidal Activity: Shen et al. (2012) synthesized derivatives of this compound demonstrating insecticidal and fungicidal activities (Shen et al., 2012).
  • Generation of Structurally Diverse Compounds: Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBRNIXLVBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.